3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Overview
Description
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a brominated phenyl group, a naphthyl group, and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of suitable precursors to form the pyrrolo[3,4-c]pyrrole ring system. This can be achieved through condensation reactions using reagents like acetic anhydride or other dehydrating agents.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-c]pyrrole core, leading to the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated phenyl groups and naphthyl moieties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated phenyl group and naphthyl moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler compound with a phenyl group and boronic acid functionality, commonly used in organic synthesis.
Naphthalene Derivatives: Compounds containing the naphthyl group, used in various chemical and industrial applications.
Pyrrolo[3,4-c]pyrrole Derivatives: Compounds with the same core structure, used in the development of organic materials and pharmaceuticals.
Uniqueness
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its combination of functional groups and structural features. The presence of a brominated phenyl group, a naphthyl moiety, and a pyrrolo[3,4-c]pyrrole core provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-methyl-5-naphthalen-1-yl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5/c1-24(23(31)32)19-18(20(26-24)15-11-13(25)9-10-17(15)28)21(29)27(22(19)30)16-8-4-6-12-5-2-3-7-14(12)16/h2-11,18-20,26,28H,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVHFREOZUEMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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